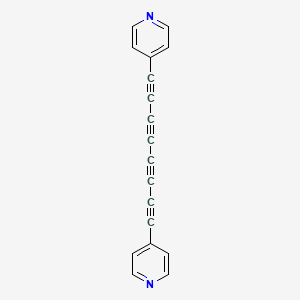
4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is an organic compound characterized by its unique structure, which includes a tetrayne chain (a chain with four triple bonds) flanked by pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bonds between the pyridine rings and the tetrayne chain . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon), a base (such as triethylamine), and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in a saturated hydrocarbon chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of molecular electronic devices and nanomaterials.
Mécanisme D'action
The mechanism by which 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine exerts its effects is largely dependent on its ability to participate in electron transfer processes. The tetrayne chain allows for the delocalization of electrons, making the compound highly conductive. This property is exploited in molecular electronics, where the compound can act as a molecular wire. The pyridine rings can also interact with various molecular targets, facilitating the formation of coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1,3,5,7-Octatetrayne-1,8-diyl)dibenzonitrile: Similar structure but with benzonitrile groups instead of pyridine rings.
(1E,3E,5E,7E)-4,4’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyridine: Contains double bonds instead of triple bonds in the tetrayne chain.
Uniqueness
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to its combination of a tetrayne chain and pyridine rings, which imparts both high conductivity and the ability to form coordination complexes. This makes it particularly valuable in the fields of molecular electronics and nanotechnology .
Propriétés
Numéro CAS |
648432-02-4 |
|---|---|
Formule moléculaire |
C18H8N2 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
4-(8-pyridin-4-ylocta-1,3,5,7-tetraynyl)pyridine |
InChI |
InChI=1S/C18H8N2/c1(3-5-7-17-9-13-19-14-10-17)2-4-6-8-18-11-15-20-16-12-18/h9-16H |
Clé InChI |
FXMGFZDWUZXRRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C#CC#CC#CC#CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
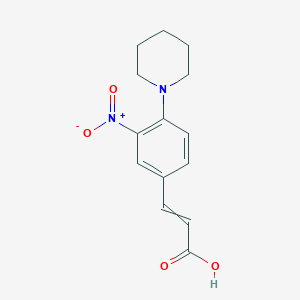

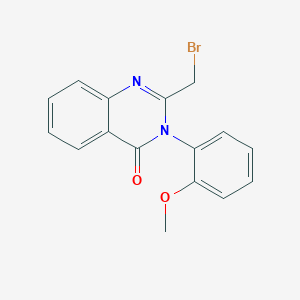
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
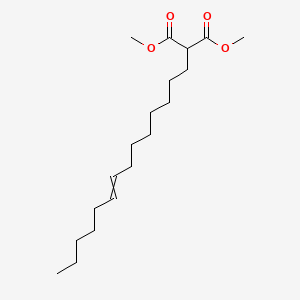
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
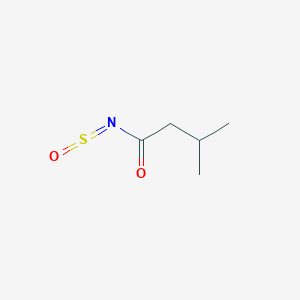
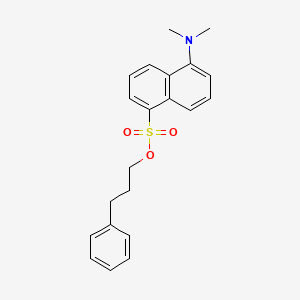

![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

